![molecular formula C11H10ClN3S B1465704 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridine CAS No. 1248941-48-1](/img/structure/B1465704.png)

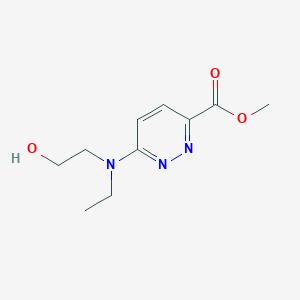

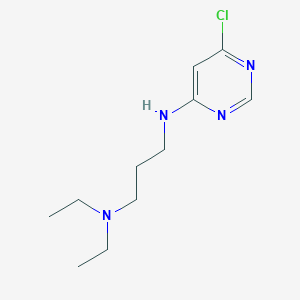

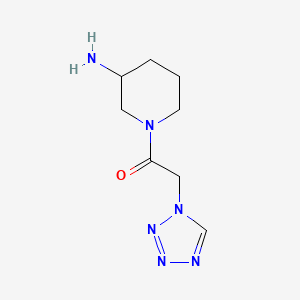

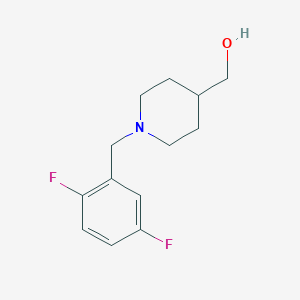

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridine

Vue d'ensemble

Description

The compound “5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a pyrimidine derivative. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit numerous biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Applications De Recherche Scientifique

Applications anticancéreuses

Les dérivés de pyrimidine, y compris le composé en question, se sont avérés avoir des propriétés anticancéreuses potentielles . Ils peuvent moduler la leucémie myéloïde, le cancer du sein et la fibrose pulmonaire idiopathique . Par exemple, l'imatinib, le dasatinib et le nilotinib sont des médicaments à base de pyrimidine et des traitements bien établis pour la leucémie .

Applications antimicrobiennes et antifongiques

Les dérivés de pyrimidine auraient des propriétés antimicrobiennes et antifongiques . Cela les rend potentiellement utiles dans le développement de nouveaux agents antimicrobiens et antifongiques .

Applications antiparasitaires

Ces composés se sont également avérés avoir des propriétés antiparasitaires . Cela suggère des applications potentielles dans le traitement des infections parasitaires .

Applications cardiovasculaires et antihypertensives

Les dérivés de pyrimidine se sont avérés avoir des effets cardiovasculaires et peuvent agir comme des agents antihypertenseurs . Cela suggère des applications potentielles dans le traitement des maladies cardiovasculaires et de l'hypertension .

Applications anti-inflammatoires et analgésiques

Ces composés auraient des activités anti-inflammatoires et analgésiques . Cela suggère des applications potentielles dans le traitement de l'inflammation et de la douleur .

Applications antidiabétiques

Les dérivés de pyrimidine se sont avérés avoir des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète .

Applications neuroprotectrices

Ces composés se sont avérés avoir des effets neuroprotecteurs, suggérant des applications potentielles dans le traitement des maladies neurodégénératives .

Applications antivirales

Les dérivés de pyrimidine se sont avérés avoir des propriétés anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH et d'autres infections virales .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as diazines, are known to exhibit a wide range of pharmacological applications . They are reported to interact with targets involved in antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other diazines, leading to changes in cellular processes .

Biochemical Pathways

Diazines, which share structural similarities, are known to affect a wide range of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Diazines, which share structural similarities, have been noted for their druglikeness and adme-tox properties .

Result of Action

Diazines, which share structural similarities, are known to have a wide range of biological activities .

Action Environment

It is known that various factors can influence the action of similar compounds, including ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with serine/threonine-protein kinases, such as AKT1 and glycogen synthase kinase-3 beta . These interactions are essential for regulating cellular processes, including metabolism, proliferation, and cell survival. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . Additionally, 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.

Molecular Mechanism

At the molecular level, 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as AKT1 and glycogen synthase kinase-3 beta, leading to their inhibition or activation . This binding results in changes in enzyme activity, which subsequently affects downstream signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions is key to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under specific conditions, ensuring consistent biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

In animal models, the effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages. Lower doses have been observed to produce beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm. Studies have also highlighted the need for careful monitoring of dosage to avoid potential toxicity and ensure the compound’s safety and efficacy.

Metabolic Pathways

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with key metabolic enzymes play a crucial role in modulating metabolic pathways, highlighting its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, influences its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

5-(6-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c12-10-5-11(14-7-13-10)15-3-1-9-8(6-15)2-4-16-9/h2,4-5,7H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFFOHMFIYWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1465622.png)

![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)

![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)